molecular formula C13H23NO3 B13624625 Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate

Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B13624625
M. Wt: 241.33 g/mol
InChI Key: SNVWZXIYQZOCRR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-oxopyrrolidine-1-carboxylate with diethyl malonate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxopyrrolidine-1-carboxylate
  • Tert-butyl 4-oxopyrrolidine-1-carboxylate
  • Tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in the synthesis of specialized organic compounds and in the study of enzyme interactions .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2,2-diethyl-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-6-13(7-2)8-10(15)9-14(13)11(16)17-12(3,4)5/h6-9H2,1-5H3

InChI Key

SNVWZXIYQZOCRR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)CN1C(=O)OC(C)(C)C)CC

Origin of Product

United States

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